molecular formula C8H7IO3 B1393294 Methyl 3-hydroxy-5-iodobenzoate CAS No. 50765-22-5

Methyl 3-hydroxy-5-iodobenzoate

Cat. No. B1393294
CAS RN: 50765-22-5
M. Wt: 278.04 g/mol
InChI Key: PAVBUMACMQHDPH-UHFFFAOYSA-N
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Description

“Methyl 3-hydroxy-5-iodobenzoate” is a chemical compound with the molecular formula C8H7IO3 . It has a molecular weight of 278.04 g/mol .


Molecular Structure Analysis

The InChI code for “Methyl 3-hydroxy-5-iodobenzoate” is 1S/C8H7IO3/c1-12-8(11)5-2-6(9)4-7(10)3-5/h2-4,10H,1H3 . This indicates the specific arrangement of atoms in the molecule. The compound has a covalently-bonded unit count of 1 .


Physical And Chemical Properties Analysis

“Methyl 3-hydroxy-5-iodobenzoate” has a molecular weight of 278.04 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 2 . Its exact mass and monoisotopic mass are 277.94399 g/mol . The topological polar surface area is 46.5 Ų .

Scientific Research Applications

Metabolism and Excretion Studies

Studies on the metabolism and excretion of related compounds to Methyl 3-hydroxy-5-iodobenzoate show species variations in their metabolic processing. For instance, research on n-butyl 4-hydroxy-3,5-di[25I]iodobenzoate in various species including humans revealed significant differences in the excretion of its metabolites. In humans and some primates, a metabolite known as 3,5-diiodoanisic acid was found, which wasn't observed in other species like rats and rabbits. These findings highlight species-specific metabolic pathways for similar compounds and suggest potential applications in comparative pharmacology or toxicology studies (Wold, Smith, & Williams, 1973).

Synthesis and Chemical Modifications

Methyl 3-hydroxy-5-iodobenzoate and its analogs have been the subject of various synthetic and chemical modification studies. For instance, a large-scale synthesis process for the difluoromethylation of methyl 4-hydroxy-3-iodobenzoate has been developed, addressing safety concerns and achieving high yield and purity. Such studies are essential for the production of high-purity chemical compounds for further research and potential industrial applications (Sperry & Sutherland, 2011).

Biological Activities

Methyl 3-hydroxy-5-iodobenzoate and its derivatives have been evaluated for their biological activities. For example, studies have examined the biological action of substances related to thyroxine, highlighting the metabolic processes and excretion products in different species after administering compounds like butyl 4-hydroxy-3:5-diiodobenzoate. Such studies contribute to understanding the biological mechanisms and potential therapeutic applications of these compounds (Wilkinson, 1959).

Analytical Applications

Research has also explored the use of Methyl 3-hydroxy-5-iodobenzoate and related compounds in analytical chemistry. For example, studies on the preparation and structural characterization of similar iodine compounds have provided insights into new analytical methodologies and recyclable iodine(III) reagents. These developments have applications in various analytical procedures, including spectroscopy and structural determination (Yusubov et al., 2008).

Medical Imaging and Sensor Applications

Some studies have focused on the development of imaging agents and sensors using derivatives of Methyl 3-hydroxy-5-iodobenzoate. For instance, research on the radioiodination and biodistribution of analogs of a calichemicin constituent has potential applications in medical imaging, particularly in brain imaging radiopharmaceuticals. Such studies contribute to the advancement of diagnostic techniques in medicine (Patel et al., 1991).

Safety And Hazards

“Methyl 3-hydroxy-5-iodobenzoate” should be handled with care. It is recommended to wear personal protective equipment, avoid dust formation, and ensure adequate ventilation . It should not be ingested or inhaled, and contact with skin and eyes should be avoided .

Future Directions

While specific future directions for “Methyl 3-hydroxy-5-iodobenzoate” are not mentioned in the literature, compounds with similar structures are being studied for various applications, suggesting potential avenues for future research .

properties

IUPAC Name

methyl 3-hydroxy-5-iodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IO3/c1-12-8(11)5-2-6(9)4-7(10)3-5/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAVBUMACMQHDPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70681007
Record name Methyl 3-hydroxy-5-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-hydroxy-5-iodobenzoate

CAS RN

50765-22-5
Record name Methyl 3-hydroxy-5-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
T Iino, N Hashimoto, K Sasaki, S Ohyama… - Bioorganic & medicinal …, 2009 - Elsevier
The optimization of our lead GK activator 2a to 3-[(1S)-2-hydroxy-1-methylethoxy]-5-[4-(methylsulfonyl)phenoxy]-N-1,3-thiazol-2-ylbenzamide (6g), a potent GK activator with good oral …
Number of citations: 62 www.sciencedirect.com

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